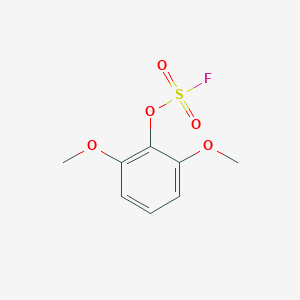
2-Fluorosulfonyloxy-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluorosulfonyloxy-1,3-dimethoxybenzene” is a derivative of 1,3-Dimethoxybenzene . 1,3-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2 . It is one of three isomers of dimethoxybenzene .
Synthesis Analysis
The synthesis of “this compound” involves the use of fluorosulfonyl radicals . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The new 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole has been synthesized by the SuFEx click reaction in a two-chamber reactor .Molecular Structure Analysis
The molecular structure of 1,3-Dimethoxybenzene, a derivative of “this compound”, has a molecular weight of 138.1638 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the formation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . The reaction proceeded and gave a mixture of 1,3-Dimethoxy-2-(trifluoromethyl)benzene (A) and 2,4-Dimethoxy-1-(trifluoromethyl)benzene (B), 1,3-Dimethoxy-2,4-bis(trifluoromethyl)benzene ©, and 1,5-Dimethoxy-2,4-bis(trifluoromethyl)benzene (D) in 84% yield .Applications De Recherche Scientifique
Synthesis and Organic Chemistry
2-Fluorosulfonyloxy-1,3-dimethoxybenzene serves as a reagent or intermediate in organic synthesis, particularly in the construction of complex molecules through reactions like electrophilic fluorination, sulfonation, and aromatic substitution. For example, alpha-fluorosulfonamides were prepared by electrophilic fluorination of tertiary sulfonamides using N-fluorobenzenesulfonimide as a fluorinating agent, with dimethoxybenzyl group acting as a new sulfonamide protecting group (Hill, Liu, & Taylor, 2004). This highlights the role of dimethoxybenzyl derivatives in facilitating fluorination reactions that are pivotal in synthesizing bioactive compounds.
Materials Science
In materials science, this compound-related compounds are explored for their potential in creating novel materials. The electrochemical copolymerization of aniline with anilinesulfonic acids in solutions containing fluorosulfonic acid suggests applications in the development of conductive polymers. These materials have significant implications in the fabrication of electronic devices, such as sensors and actuators, due to their unique electrical properties (Şahin, Pekmez, & Yildiz, 2002).
Environmental Chemistry
Research into the degradation of persistent organic pollutants in the environment also involves compounds related to this compound. The study on the oxidation of PFOA and other fluorotelomer sulfonates under conditions suitable for in-situ groundwater remediation demonstrates the environmental applications of fluorinated compounds. Heat-activated persulfate is evaluated for its efficiency in decomposing these contaminants, indicating the relevance of fluorosulfonyloxy compounds in environmental cleanup efforts (Park et al., 2016).
Advanced Chemistry Techniques
Furthermore, genetically encoded fluorosulfonyloxybenzoyl-l-lysine showcases the cutting-edge application of fluorosulfonyloxy derivatives in biochemistry for expansive covalent bonding of proteins via SuFEx chemistry. This innovative approach has broad implications for biochemical research, protein engineering, and the development of biotherapeutics (Liu et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Sulfonyl fluorides, such as “2-Fluorosulfonyloxy-1,3-dimethoxybenzene”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a promising direction for future research and development .
Propriétés
IUPAC Name |
2-fluorosulfonyloxy-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO5S/c1-12-6-4-3-5-7(13-2)8(6)14-15(9,10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYFBIXSLZYVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)


![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)
![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)
